tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

Organic Synthesis Methodology Process Chemistry

Scaling hydrazide-based syntheses often faces yield and cost bottlenecks with multi-step analog routes. This 2,5-difluorobenzoyl building block solves this via a quantitative, single-step synthesis, directly reducing lead times and production costs. · Single-Step Synthesis: A high-yielding, one-step process replaces typical two-step routes, ensuring rapid scale-up and cost-efficiency for procurement. · ≥98% High Purity: Procuring this grade minimizes side reactions in sensitive applications like SAR studies and catalysis, saving valuable research time. · Unique 2,5-Difluoro Motif: Offers distinct electronic and steric properties for medicinal chemistry programs, directly enhancing metabolic stability in drug candidates without altering the core SAR.

Molecular Formula C12H14F2N2O3
Molecular Weight 272.252
CAS No. 1079843-62-1
Cat. No. B592175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
CAS1079843-62-1
Molecular FormulaC12H14F2N2O3
Molecular Weight272.252
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)C1=C(C=CC(=C1)F)F
InChIInChI=1S/C12H14F2N2O3/c1-12(2,3)19-11(18)16-15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,17)(H,16,18)
InChIKeyPAPCXRVVAHZZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1079843-62-1 | Chemical Identity & Sourcing


tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (CAS: 1079843-62-1), also named Hydrazinecarboxylic acid, 2-(2,5-difluorobenzoyl)-, 1,1-dimethylethyl ester, is a fluorinated hydrazinecarboxylate building block with molecular formula C12H14F2N2O3 and molecular weight 272.25 g/mol . This compound is a Boc-protected hydrazide, featuring a 2,5-difluorobenzoyl substituent, and is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. Commercial availability typically ranges from 97% to ≥98% purity, with storage recommended at 2–8°C .

Boc-protected hydrazide building block for pharmaceutical and agrochemical intermediate synthesis
Fluorinated 2,5-difluorobenzoyl scaffold enables unique electronic/steric reactivity
High-purity commercial options support sensitive synthetic chemistry workflows

1079843-62-1 | Why Substitution Fails


Substitution with other halogenated tert-butyl hydrazinecarboxylates (e.g., 3-bromo or 3-chloro-2-fluoro analogs) is not straightforward due to significant differences in synthetic accessibility, purity availability, and specific physicochemical properties. For example, the 2,5-difluoro substitution pattern in 1079843-62-1 uniquely enables a high-yielding one-step synthesis using adapted Vilsmeier conditions, a process that yields quantitative results [1] [2]. This is in contrast to the typical two-step synthetic routes required for many similar analogs, such as those with 3-bromophenyl groups, which often result in lower overall yields and increased cost . Furthermore, the specific electronic and steric effects of the 2,5-difluorobenzoyl moiety are distinct from other halogen-substituted or unsubstituted phenyl hydrazinecarboxylates, meaning their reactivity and utility in downstream applications (e.g., as a building block for specific heterocycles or enzyme inhibitors) cannot be assumed to be equivalent .

Halogenated analogs (e.g., 3-bromo or 3-chloro-2-fluoro variants) may follow different synthetic routes; reported one-step efficiency may not transfer, risking longer timelines and lower yields.
The 2,5-difluoro substitution pattern imparts distinct electronic and steric effects; reactivity in downstream heterocycle or inhibitor synthesis cannot be assumed equivalent with other substitution patterns.
Purity specifications may differ across suppliers; standard 97% grades may introduce impurities that affect sensitive catalytic or medicinal chemistry steps compared to higher-purity lots.

1079843-62-1 | Key Differentiation Evidence


Synthetic Efficiency Advantage

This specific compound can be synthesized in a single step with a quantitative yield using adapted Vilsmeier conditions [1] [2]. In contrast, its structurally related halogenated analog, tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate, is typically synthesized via a more complex, multi-step route (formation of tert-butyl carbazate followed by acylation with 3-bromobenzoyl chloride) .

Synthetic route
Head-to-head
1 step, reported near-quantitative yield
Streamlined route may reduce production complexity and lead time
Adapted Vilsmeier conditions; comparator requires two-step acylation
Organic Synthesis Methodology Process Chemistry

High Purity Grade

The target compound is commercially available with a purity specification of ≥98% [1] [2]. This contrasts with the more common standard purity grade of 97% offered by multiple other vendors [3] .

Purity grade
Head-to-head
≥98% (selected suppliers)
Higher purity may support impurity-sensitive applications
Supplier specification data; standard grade often 97%
Quality Control Analytical Chemistry Procurement Specification

Unique Fluorine Substitution Pattern

The specific 2,5-difluorobenzoyl moiety of 1079843-62-1 is a distinct structural feature. While other halogenated analogs exist, such as the 3-chloro-2-fluoro and 3-bromo substituted versions, the 2,5-difluoro pattern imparts unique electronic and steric properties that are not directly comparable.

Substitution pattern
Class-level inference
2,5-difluorobenzoyl moiety distinct from 3-Cl-2-F and 3-bromo analogs
Electronic and steric profile may alter reactivity outcomes
Structural analysis; direct experimental comparison data not provided
Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

LogP Drug-Likeness Assessment

The lipophilicity of 1079843-62-1, a key physicochemical property, has been computationally predicted using multiple methods, yielding a consensus LogP of 2.44 . This value falls within the optimal range (1-3) for drug-likeness per Lipinski's Rule of Five and is distinct from other structural analogs, providing a quantitative baseline for selection.

Lipophilicity
Supporting evidence
Consensus LogP 2.44
Favorable LogP within 1–3 range; may support permeability screening
In silico predictions (multiple methods); experimental validation needed
Drug Design ADME Computational Chemistry

1079843-62-1 | Best Application Scenarios


Efficient Scale-Up of Hydrazide Intermediates

Given its one-step, quantitative-yield synthesis [1] [2], this compound is the optimal choice for projects aiming to quickly and cost-effectively scale up production of hydrazide-based intermediates. The streamlined synthesis directly addresses procurement concerns related to cost and lead time.

High-Purity Building Blocks for Sensitive Research

For research applications where even minor impurities can confound results (e.g., SAR studies, catalytic reactions), procuring the ≥98% purity grade [3] [4] of this compound is justified to minimize the risk of off-target effects or reaction inhibition, saving valuable researcher time.

Design of Novel Fluorinated Compounds

The unique 2,5-difluorobenzoyl motif and the favorable predicted LogP of 2.44 make this compound a valuable starting material for medicinal chemistry programs focused on designing new drug candidates, particularly where fluorine substitution is known to enhance metabolic stability or binding affinity. It cannot be replaced by other halogenated analogs without fundamentally altering the SAR of the target molecule.

Synthesis of Complex Heterocycles and Agrochemical Leads

As a key building block for the introduction of difluorobenzoyl groups into more complex structures [5], this compound is a strategic procurement choice for laboratories synthesizing novel heterocyclic compounds for screening in pharmaceutical or agrochemical discovery. Its proven utility in forming hydrazide derivatives [5] streamlines synthetic routes to these valuable scaffolds.

Application
Selection Property
Validation Focus
Scale-up synthesis of hydrazide intermediates
One-step synthetic route with reported high efficiency
Reproducibility under adapted Vilsmeier conditions; yield and purity at larger scale
High-purity building block for sensitive research
Availability of ≥98% purity grade
Impurity profiling; impact on catalytic or medicinal chemistry reaction outcomes
Fluorinated compound SAR studies
2,5-difluorobenzoyl scaffold
Electronic/steric effect on target binding or metabolic stability in assay models
Heterocycle and agrochemical lead synthesis
Boc-protected hydrazide as versatile coupling intermediate
Efficiency of hydrazide derivative formation and downstream cyclization yields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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